molecular formula C11H13FN4S B6966728 1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine

Cat. No.: B6966728
M. Wt: 252.31 g/mol
InChI Key: JOMYEWFWTVTPAC-UHFFFAOYSA-N
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Description

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine is a synthetic organic compound that features a fluoropyridine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine typically involves multiple steps:

    Formation of the Fluoropyridine Moiety: The starting material, 5-fluoropyridine, can be synthesized through the fluorination of pyridine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Synthesis of the Thiadiazole Ring: The 5-methyl-1,3,4-thiadiazole-2-yl moiety can be prepared by cyclization of appropriate thiosemicarbazide derivatives with methyl iodide.

    Coupling Reaction: The final step involves the coupling of the fluoropyridine and thiadiazole intermediates. This can be achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine
  • 1-(5-bromopyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine

Uniqueness

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4S/c1-7(9-3-10(12)5-13-4-9)14-6-11-16-15-8(2)17-11/h3-5,7,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMYEWFWTVTPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC(C)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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